3-Amino-2-(2-chloroacetyl)but-2-enenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile involves specific reaction conditions and reagents. One common method includes the reaction of 2-chloroacetyl chloride with a suitable amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-2-(2-chloroacetyl)but-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-2-(2-chloroacetyl)but-2-enenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Comparison with Similar Compounds
3-Amino-2-(2-chloroacetyl)but-2-enenitrile can be compared with other similar compounds, such as:
3-Amino-2-(2-bromoacetyl)but-2-enenitrile: This compound has a similar structure but with a bromine atom instead of chlorine.
3-Amino-2-(2-iodoacetyl)but-2-enenitrile: Another similar compound with an iodine atom replacing the chlorine.
The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs .
Properties
IUPAC Name |
(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGBOCHNHHERG-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CCl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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